2,1,3-Benzothiadiazole-4,5-diamine

Übersicht

Beschreibung

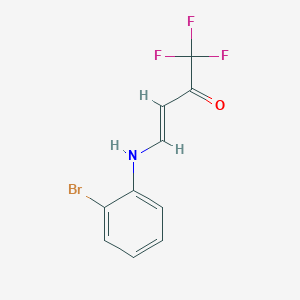

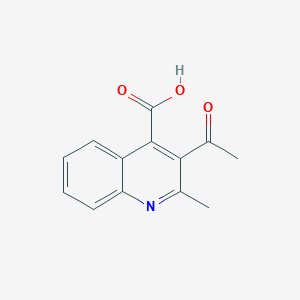

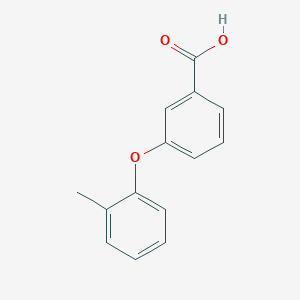

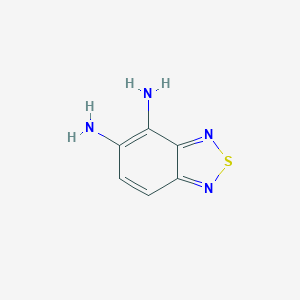

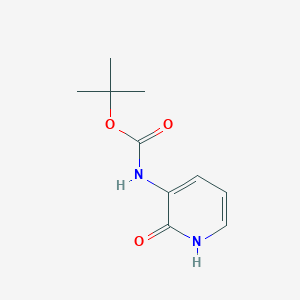

2,1,3-Benzothiadiazole-4,5-diamine is a chemical compound with the molecular formula C6H6N4S. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole-4,5-diamine involves several steps. An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4,5-diamine is characterized by several features. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It does not have any freely rotating bonds .Chemical Reactions Analysis

The chemical reactions involving 2,1,3-Benzothiadiazole-4,5-diamine are complex. For instance, during the electrochemical oxidation, an irreversible process of polymerization occurs .Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole-4,5-diamine has a density of 1.6±0.1 g/cm3, a boiling point of 372.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 61.9±3.0 kJ/mol, and its flash point is 178.9±22.3 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

2,1,3-Benzothiadiazole-4,5-diamine has been explored for its potential in synthesizing compounds with antimicrobial properties. For instance, its interaction with carbondisulphide in an alkaline medium produces compounds with notable antimicrobial activity. This has implications for developing new antimicrobial agents (Reddy et al., 1988).

Material Science and Biomedicine

Recent advances in the field of materials science and biomedicine have highlighted the importance of 2,1,3-Benzothiadiazole derivatives. Their unique properties make them suitable for various applications in these fields, leading to significant progress in the synthesis of these heterocyclic systems (Rakitin, 2019).

Luminescent Materials

The compound is integral in the synthesis of efficient luminescent materials. When combined with other moieties like carbazole, it results in compounds with improved optical properties and thermostability, making them suitable for applications in photoluminescence (Tao et al., 2011).

Coordination Chemistry and Crystal Engineering

2,1,3-Benzothiadiazole derivatives have novel applications in metal coordination chemistry and crystal engineering of organic solids. For instance, they can form complexes with metals like zinc, leading to structurally defined complexes with unique types of coordination. This finding opens new prospects in the field of crystal engineering (Bashirov et al., 2014).

Light Technology and Electronic Devices

This compound is pivotal in the chemistry of photoluminescent compounds, applicable in light technology. Understanding its properties and reactions is crucial for designing and applying these derivatives in molecular organic electronic devices and other technologies. Its potential in organic light-emitting diodes, solar cells, and photovoltaic cells highlights its importance in this exciting area (Neto et al., 2013).

Optoelectronic Devices

The molecular organization of 2,1,3-Benzothiadiazole derivatives plays a key role in their application in optoelectronic devices. Understanding how these compounds organize at a molecular level can lead to the development of more effective materials for use in thin-film optoelectronic devices (Langis-Barsetti et al., 2017).

Tagging Material and Gasoline Adulteration Sensors

Lipophilic 2,1,3-benzothiadiazoles have been synthesized for use as optical sensors, particularly for tagging materials and detecting gasoline adulteration with ethanol. Their high solubility and photophysical properties make them suitable for these applications, highlighting their potential in the field of sensors (Isoppo et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions for the use of 2,1,3-Benzothiadiazole-4,5-diamine are promising. It has been used as an acceptor unit in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTZPUWOUVFXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003850 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4,5-diamine | |

CAS RN |

1711-66-6, 83797-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

In this article, we describe the synthesis of various substituted Chromene-[1, 3]thiazolo [2, 1, 3] benzothiadiazoles

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)